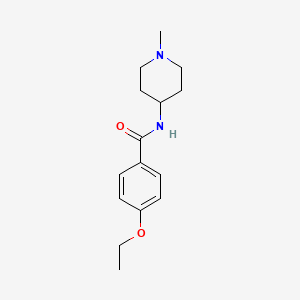
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde (EPAC) is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its potential as a therapeutic agent for various medical conditions. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. One area of research is the development of more potent and selective 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde derivatives. Another area of research is the investigation of the potential therapeutic applications of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde and its derivatives is an important area of research.
Conclusion:
In conclusion, 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions. It has been extensively studied for its antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to its use in certain experiments, there are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde that hold promise for the development of new therapeutic agents.
Synthesis Methods
The synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with ethyl chloroformate, followed by the reaction with 4-piperidinone. The resulting product is then treated with sodium borohydride to yield 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-5-3-12(4-6-13)15-9-7-14(11-16)8-10-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZRSRZJQVWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464743 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)

![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)

![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)

![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)